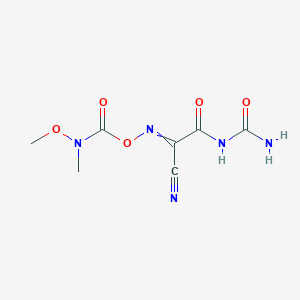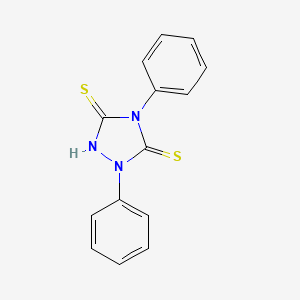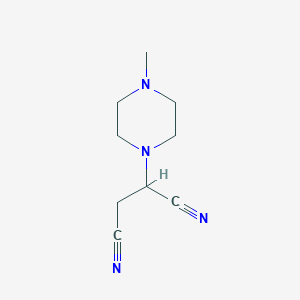
1,1,7,7-Tetrachloroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,7,7-Tetrachloroheptane is an organic compound with the molecular formula C7H12Cl4 It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to the first and seventh carbon atoms of a heptane chain
Vorbereitungsmethoden
The synthesis of 1,1,7,7-Tetrachloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure selective chlorination at the desired positions.
Industrial production methods may involve continuous flow reactors where heptane and chlorine gas are introduced simultaneously, allowing for efficient and large-scale production. The reaction is exothermic, and appropriate cooling systems are employed to maintain the desired temperature.
Analyse Chemischer Reaktionen
1,1,7,7-Tetrachloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of heptane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize this compound to form carboxylic acids or ketones.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1,7,7-Tetrachloroheptane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other chlorinated compounds.
Wirkmechanismus
The mechanism by which 1,1,7,7-Tetrachloroheptane exerts its effects involves the interaction of its chlorine atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. Pathways involved in its action include the disruption of cellular membranes and interference with enzyme activity.
Vergleich Mit ähnlichen Verbindungen
1,1,7,7-Tetrachloroheptane can be compared with other similar compounds such as 1,1,2,2-Tetrachloroethane and 1,1,1,7-Tetrachloroheptane. These compounds share similar chlorinated structures but differ in the number and position of chlorine atoms. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Similar Compounds
- 1,1,2,2-Tetrachloroethane
- 1,1,1,7-Tetrachloroheptane
- 1,1,1,9-Tetrachlorononane
These compounds are used in various applications, and their comparison highlights the specific advantages and limitations of this compound in different contexts.
Eigenschaften
CAS-Nummer |
71570-98-4 |
|---|---|
Molekularformel |
C7H12Cl4 |
Molekulargewicht |
238.0 g/mol |
IUPAC-Name |
1,1,7,7-tetrachloroheptane |
InChI |
InChI=1S/C7H12Cl4/c8-6(9)4-2-1-3-5-7(10)11/h6-7H,1-5H2 |
InChI-Schlüssel |
PLTQHBFEOUUGNO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(Cl)Cl)CCC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
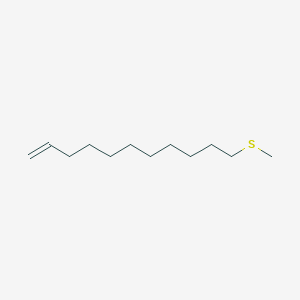
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
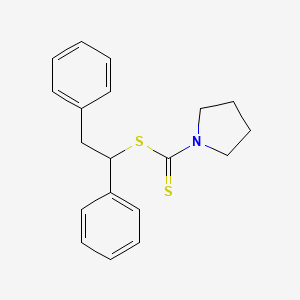
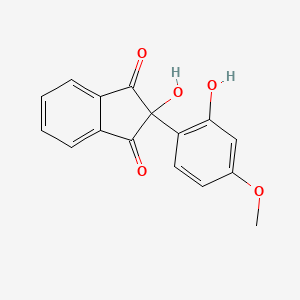

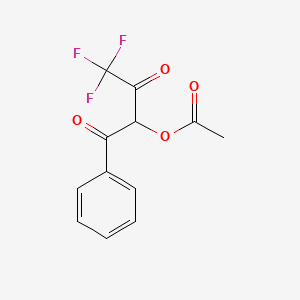
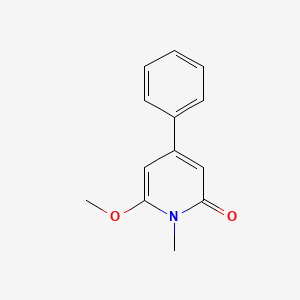
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
